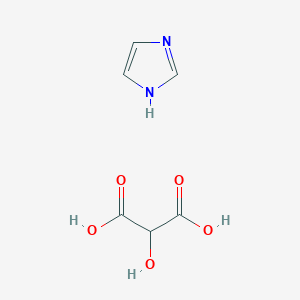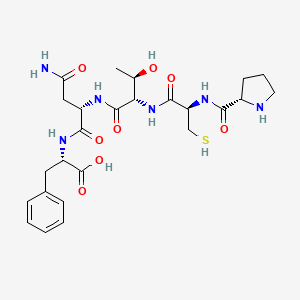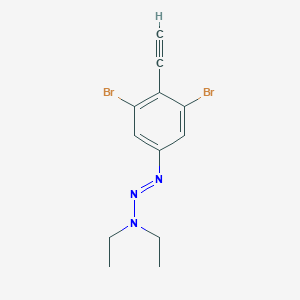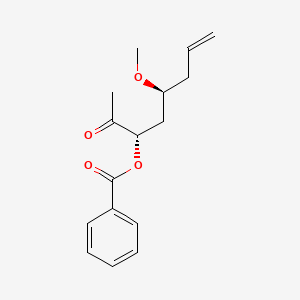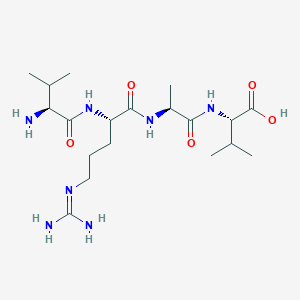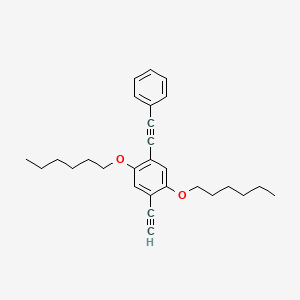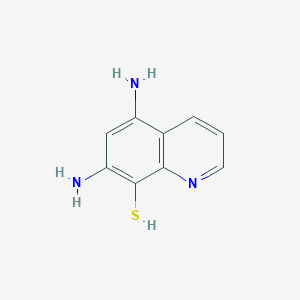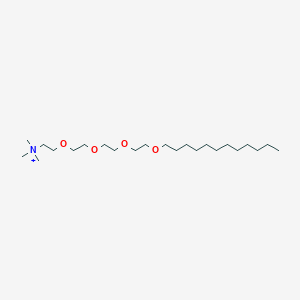
N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium is a quaternary ammonium compound with a complex structure that includes multiple ether linkages. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium typically involves the reaction of a long-chain polyether with a quaternizing agent. One common method is the reaction of 3,6,9,12-tetraoxatetracosan-1-ol with trimethylamine in the presence of a suitable solvent and under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and other structures.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium involves its interaction with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-3-(trimethoxysilyl)-1-propanaminium chloride: Similar in structure but with a silane group.
Tetraethylene glycol monododecyl ether: Similar polyether structure but lacks the quaternary ammonium group
Uniqueness
N,N,N-Trimethyl-3,6,9,12-tetraoxatetracosan-1-aminium is unique due to its combination of a long polyether chain with a quaternary ammonium group, giving it distinct surfactant properties and making it suitable for a wide range of applications .
Properties
CAS No. |
664326-13-0 |
|---|---|
Molecular Formula |
C23H50NO4+ |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C23H50NO4/c1-5-6-7-8-9-10-11-12-13-14-16-25-18-20-27-22-23-28-21-19-26-17-15-24(2,3)4/h5-23H2,1-4H3/q+1 |
InChI Key |
XGZKKRGWGGVRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


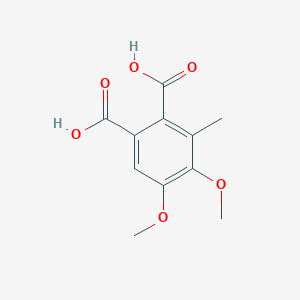
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
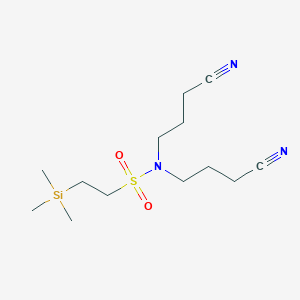
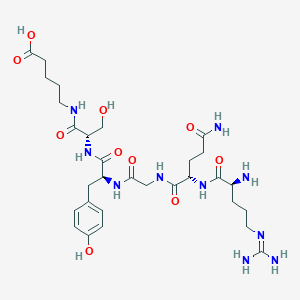

![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
